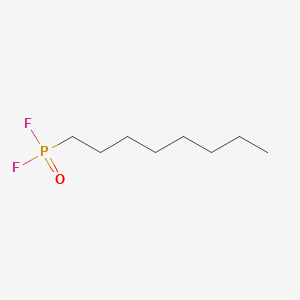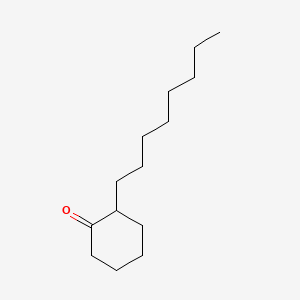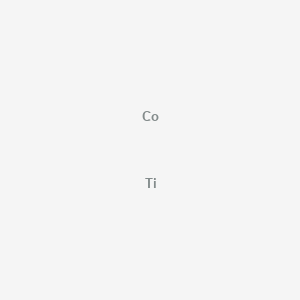
Cobalt;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt titanium is a compound that combines the unique properties of cobalt and titanium. Cobalt is a ferromagnetic metal with high thermostability and a high melting point, while titanium is known for its excellent corrosion resistance, high strength-to-weight ratio, and biocompatibility . The combination of these two metals results in a compound with a wide range of applications in various fields, including materials science, chemistry, and medicine.
准备方法
Cobalt titanium compounds can be synthesized using various methods. One common method is the polymeric precursor method, which involves the use of cobalt nitrate, tetra-n-butyl titanate, citric acid, and propylene glycol . The process involves the polymerization of metallic citrate using ethylene glycol, resulting in a homogeneous resin in which metal ions are uniformly distributed. This resin is then heated to form nanocrystalline cobalt titanium powders. Other methods include sol-gel, co-precipitation, and hydrothermal synthesis .
化学反应分析
Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt titanate (CoTiO3) can exhibit photocatalytic activity, which involves the degradation of organic compounds under ultraviolet light irradiation . Common reagents used in these reactions include cobalt nitrate, tetra-n-butyl titanate, and citric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides . In biology and medicine, cobalt titanium nanoparticles have shown potential as antimicrobial agents and in drug delivery systems . They are also used in the development of advanced materials for energy storage and conversion, such as electrodes for solid oxide fuel cells and gas sensors .
作用机制
The mechanism of action of cobalt titanium compounds depends on their specific application. For example, in photocatalytic applications, cobalt titanate nanoparticles absorb ultraviolet light, generating electron-hole pairs that can degrade organic pollutants . In antimicrobial applications, cobalt titanium nanoparticles can disrupt bacterial cell membranes and interfere with cellular processes . The molecular targets and pathways involved vary depending on the specific application and the properties of the compound.
相似化合物的比较
Cobalt titanium compounds can be compared with other similar compounds, such as cobalt chromium molybdenum alloys and titanium coordination compounds. Cobalt chromium molybdenum alloys are known for their excellent corrosion resistance and wear performance, making them suitable for biomedical implants . Titanium coordination compounds, on the other hand, are used in photocatalysis and optoelectronics due to their unique photoredox properties . The combination of cobalt and titanium in cobalt titanium compounds provides a unique set of properties, including high thermal stability, magnetic properties, and biocompatibility, making them suitable for a wide range of applications.
Similar Compounds
- Cobalt chromium molybdenum alloys
- Titanium coordination compounds
- Cobalt ferrite (CoFe2O4)
- Cobalt oxide nanostructures
These compounds share some similarities with cobalt titanium compounds but also have distinct properties and applications that make them unique in their own right.
属性
CAS 编号 |
12139-81-0 |
|---|---|
分子式 |
CoTi |
分子量 |
106.800 g/mol |
IUPAC 名称 |
cobalt;titanium |
InChI |
InChI=1S/Co.Ti |
InChI 键 |
NNSIWZRTNZEWMS-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


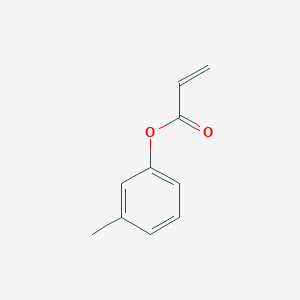
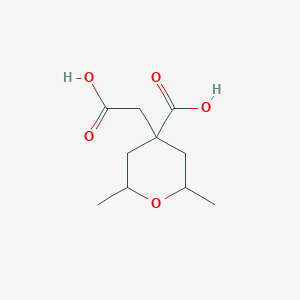
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
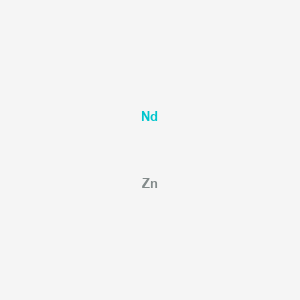
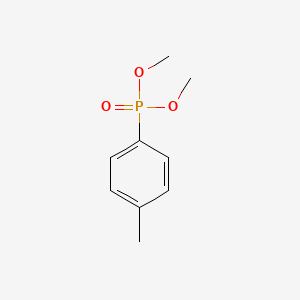

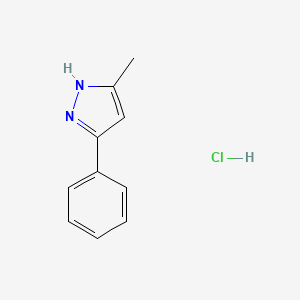
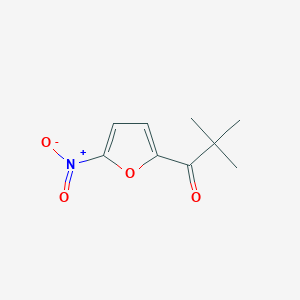
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)


